molecular formula C25H23BrN2O3 B2877039 2-[[2-[(4-bromophenyl)methyl]-1-oxo-3,4-dihydroisoquinolin-5-yl]oxy]-N-(3-methylphenyl)acetamide CAS No. 850904-29-9

2-[[2-[(4-bromophenyl)methyl]-1-oxo-3,4-dihydroisoquinolin-5-yl]oxy]-N-(3-methylphenyl)acetamide

Cat. No. B2877039
CAS RN: 850904-29-9
M. Wt: 479.374
InChI Key: NFQYKYZVSNMBAT-UHFFFAOYSA-N
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Description

2-[[2-[(4-bromophenyl)methyl]-1-oxo-3,4-dihydroisoquinolin-5-yl]oxy]-N-(3-methylphenyl)acetamide is a useful research compound. Its molecular formula is C25H23BrN2O3 and its molecular weight is 479.374. The purity is usually 95%.
BenchChem offers high-quality 2-[[2-[(4-bromophenyl)methyl]-1-oxo-3,4-dihydroisoquinolin-5-yl]oxy]-N-(3-methylphenyl)acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-[[2-[(4-bromophenyl)methyl]-1-oxo-3,4-dihydroisoquinolin-5-yl]oxy]-N-(3-methylphenyl)acetamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Analgesic and Anti-inflammatory Applications

Research by Gopa, Porchezhian, and Sarma (2001) on similar isoquinoline derivatives has shown promising analgesic and anti-inflammatory activities. The bromophenyl azo derivative, a compound related in structure to the query molecule, demonstrated significant activity comparable to standard drugs such as pentazocine and aspirin. This suggests potential applications of our compound in pain and inflammation management, subject to further research (Gopa, Porchezhian, & Sarma, 2001).

Antimalarial Activity

Werbel et al. (1986) conducted a study on derivatives with a structure that includes a quinoline moiety similar to our compound. They found that increasing the antimalarial potency against Plasmodium berghei in mice correlated with specific structural features. This research opens avenues for exploring the antimalarial potential of isoquinoline derivatives (Werbel et al., 1986).

Antimicrobial Activity

Rao et al. (2020) explored the synthesis of 4-benzylidene-2-((1-phenyl-3,4-dihydro isoquinoline-2(1H)-yl)methyl)oxazol-5(4H)-one derivatives, showing good antimicrobial activity, particularly for compounds with bromine substitution. This highlights a potential research direction for antimicrobial application (Rao et al., 2020).

Pharmacological Importance

Rajveer et al. (2010) have synthesized substituted 6-bromoquinazolinones, known for their pharmacological importance, including anti-inflammatory, analgesic, and antibacterial activity. Their research on the synthesis and pharmacological evaluation of derivatives suggests potential applications in the development of new therapeutics (Rajveer et al., 2010).

Material Science Applications

Li et al. (2012) synthesized a stable, green twisted heteroacene using a "clean reaction" strategy, involving a compound with a similar isoquinoline structure. This approach in synthesizing novel materials could be pertinent for developing new organic semiconductors or photovoltaic materials (Li et al., 2012).

properties

IUPAC Name

2-[[2-[(4-bromophenyl)methyl]-1-oxo-3,4-dihydroisoquinolin-5-yl]oxy]-N-(3-methylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H23BrN2O3/c1-17-4-2-5-20(14-17)27-24(29)16-31-23-7-3-6-22-21(23)12-13-28(25(22)30)15-18-8-10-19(26)11-9-18/h2-11,14H,12-13,15-16H2,1H3,(H,27,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NFQYKYZVSNMBAT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)NC(=O)COC2=CC=CC3=C2CCN(C3=O)CC4=CC=C(C=C4)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H23BrN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

479.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-[[2-[(4-bromophenyl)methyl]-1-oxo-3,4-dihydroisoquinolin-5-yl]oxy]-N-(3-methylphenyl)acetamide

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